tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of novel reactivity patterns and the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the design of potential therapeutic agents. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer drugs .
Industry: The compound is also used in the development of advanced materials, such as organic semiconductors and photovoltaic materials. Its electronic properties make it suitable for applications in organic electronics .
Mechanism of Action
The mechanism of action of tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides
- 3,5-Di-tert-butyl-1H-pyrazole
- tert-Butylpyrazole derivatives
Uniqueness: tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
tert-butyl 1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4-6,12H,1-3H3 |
InChI Key |
XOMSFSCTYJCSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2C=NNC2=C1 |
Origin of Product |
United States |
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